N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate

Catalog No.
S3613490
CAS No.
2212-35-3
M.F
C20H28N2O
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-eth...

CAS Number

2212-35-3

Product Name

N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate

IUPAC Name

N'-(2-benzhydryloxyethyl)-N,N,N'-trimethylethane-1,2-diamine

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H28N2O/c1-21(2)14-15-22(3)16-17-23-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3

InChI Key

BLQCBHWUCVDSIF-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine, also known as Dimenhydrinate Impurity D [], is not a drug itself but an impurity found in the medication Dimenhydrinate [, ]. Dimenhydrinate is an antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness [].

Presence in Dimenhydrinate

The presence of Impurity D in Dimenhydrinate is an unwanted side effect during the manufacturing process []. Regulatory agencies set strict limits on the amount of impurities allowed in medications to ensure safety and efficacy [].

Research on Impurity D

Scientific research on N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine focuses on:

  • Analytical methods for detection and quantification: Developing methods to accurately measure the amount of Impurity D in Dimenhydrinate to ensure compliance with quality control standards [, ].
  • Understanding formation pathways: Researching the chemical reactions that lead to the formation of Impurity D during Dimenhydrinate production to improve manufacturing processes and minimize its presence.
  • Potential toxicological effects: Though not a primary focus, some studies investigate the potential toxicological effects of Impurity D to assess any safety concerns.

N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate is a complex organic compound with the molecular formula C24H32N2O5 and a molecular weight of 428.53 g/mol. This compound is notable for its unique structural features, which include a diphenylmethoxy group attached to an ethylene diamine backbone. It is primarily recognized as an impurity in pharmaceutical formulations, particularly in relation to dimenhydrinate, a medication used to prevent nausea and motion sickness .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophilic substitution reactions may occur with halogenated compounds under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Lithium aluminum hydride in anhydrous conditions.
  • Substitution: Halogenated compounds in the presence of a base.

The biological activity of N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate is primarily linked to its interaction with histamine and adenosine receptors. The compound has been shown to antagonize H1 histamine receptors, which contributes to its antiemetic properties, making it effective in reducing nausea and dizziness. Its pharmacokinetics indicate slight solubility in water and higher solubility in ethanol, which affects its bioavailability and therapeutic efficacy.

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate typically involves the reaction between 2-(Diphenylmethoxy)ethylamine and N,N',N'-trimethyl-ethylenediamine in the presence of maleic acid. This reaction is conducted under controlled temperature and pH conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production follows similar synthetic routes but on a larger scale. High-purity reagents are utilized alongside advanced reaction control systems to ensure consistency. The final product undergoes purification processes such as crystallization and filtration to meet desired purity standards.

N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
  • Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
  • Medicine: Explored for its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
  • Industry: Employed in the production of specialized chemicals and as an intermediate in synthesizing other compounds.

Studies on N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate have focused on its interactions with various biological targets, particularly histamine receptors. The compound's ability to inhibit these receptors has implications for its use in treating conditions associated with motion sickness and nausea. Further research is ongoing to elucidate its full pharmacological profile and potential therapeutic applications.

Several compounds share structural or functional similarities with N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate:

Compound NameStructural FeaturesUnique Aspects
DimenhydrinateContains diphenylmethoxy ethyl groupWidely used antiemetic; primary therapeutic agent
N,N,N-trimethyl-ethylenediamine DimaleateLacks diphenylmethoxy groupSimpler structure; different pharmacological effects
DiphenhydramineAntihistamine with similar receptor interactionsMore established therapeutic use
MeclizineAnother antihistamine; used for motion sicknessDifferent chemical structure; distinct action profile

The uniqueness of N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate lies in its specific receptor interactions and its role as an impurity in pharmaceutical formulations, distinguishing it from other compounds that may have similar functionalities but differ significantly in structure or application .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

312.220163521 g/mol

Monoisotopic Mass

312.220163521 g/mol

Heavy Atom Count

23

UNII

5V1163CNGQ

Wikipedia

N-(2-(diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine

Dates

Last modified: 04-14-2024

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